molecular formula C21H10Cl2N2O3S B6066004 (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile

(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B6066004
M. Wt: 441.3 g/mol
InChI Key: YWDGZJALNFKHBC-WLRTZDKTSA-N
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Description

(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where the chromenyl and thiazolyl groups are first synthesized separately and then coupled with the hydroxyphenyl group under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the chromenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Quinones from oxidation.
  • Amines from reduction.
  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromenyl and thiazolyl groups can interact with active sites, while the hydroxyphenyl group can form hydrogen bonds, stabilizing the compound within the target site. This can lead to inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

    Dichloroaniline derivatives: These compounds share the dichloro substitution pattern but differ in their core structures.

    Chromenyl derivatives: Compounds with similar chromenyl groups but different substituents.

    Thiazolyl derivatives: Compounds with thiazolyl groups but different attached moieties.

Properties

IUPAC Name

(E)-2-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2N2O3S/c22-14-6-12-7-16(21(27)28-19(12)17(23)8-14)18-10-29-20(25-18)13(9-24)5-11-1-3-15(26)4-2-11/h1-8,10,26H/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDGZJALNFKHBC-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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